Product packaging for 3-cyclopentyl-1H-indole(Cat. No.:CAS No. 1092574-87-2)

3-cyclopentyl-1H-indole

Cat. No.: B2713649
CAS No.: 1092574-87-2
M. Wt: 185.27
InChI Key: CODQEEVNEGRRSZ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1H-indole (CAS 1092574-87-2) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C13H15N and a molecular weight of 185.27 g/mol, this indole derivative is characterized by a cyclopentyl substituent at the 3-position of the core indole scaffold . The indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active molecules and its capacity to bind with high affinity to multiple receptors . This makes this compound a valuable building block for constructing novel compounds for pharmaceutical screening. Researchers can leverage this compound as a key intermediate in exploring diverse therapeutic areas. Indole derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects . The specific structural motif of this compound provides a versatile framework for investigating new mechanisms of action and developing potential treatments for various diseases. It is recommended to store this product sealed in a dry environment at room temperature (20-22 °C) to ensure its long-term stability . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N B2713649 3-cyclopentyl-1H-indole CAS No. 1092574-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-6-10(5-1)12-9-14-13-8-4-3-7-11(12)13/h3-4,7-10,14H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODQEEVNEGRRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092574-87-2
Record name 3-cyclopentyl-1Ð?-indole
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Synthetic Methodologies for 3 Cyclopentyl 1h Indole and Its Derivatives

Direct Annulation and Cyclization Strategies for 3-Cyclopentyl-1H-Indole Core Formation

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the construction of complex heterocyclic scaffolds like the indole (B1671886) ring. These methods often offer high efficiency, atom economy, and functional group tolerance.

Palladium catalysis stands out as a versatile tool for indole synthesis. mdpi.com Strategies involving palladium often utilize C-H activation or Heck cyclization reactions to form the indole core.

C-H Activation: Direct C-H functionalization has emerged as a powerful technique, allowing for the formation of C-C bonds on the indole scaffold without the need for pre-functionalized starting materials. mdpi.comresearchgate.net For instance, the palladium-catalyzed C-H arylation of free (NH) indoles with iodoarenes has been demonstrated. nih.govacs.org In some cases, a directing group on the indole, such as a carbonyl group at the C3-position, can guide the palladium catalyst to activate a specific C-H bond, leading to regioselective functionalization. nih.govacs.org While not directly synthesizing the 3-cyclopentyl group, these C-H activation methods can be applied to introduce other substituents or to create precursors that can be further modified. For example, a palladium(II)/Lewis acid catalyst system has been used for the regioselective olefination of indoles, which could then be hydrogenated to an alkyl substituent. rsc.org

Heck Cyclization: The intramolecular Heck reaction is a well-established method for the synthesis of heterocyclic compounds, including indoles. nih.govacs.orgthieme-connect.com This reaction typically involves the palladium-catalyzed cyclization of a vinyl or aryl halide onto a tethered alkene. For the synthesis of a 3-substituted indole, a common precursor would be an o-haloaniline derivative with an appropriately placed alkene. A one-pot approach combining aryl amination and Heck cyclization in a cascade process provides an efficient route to 3-substituted indoles. mdpi.com Another variation involves the photo-induced reductive Heck cyclization of indole derivatives, which can proceed without a metal catalyst under light irradiation. nih.gov The synthesis of indolines, which can be oxidized to indoles, has also been achieved via an aza-Heck cyclization. nih.gov

Palladium-Catalyzed Method Key Features Potential Application for this compound
C-H ActivationDirect functionalization of C-H bonds; often requires a directing group for regioselectivity. mdpi.comnih.govacs.orgIntroduction of precursors for the cyclopentyl group or functionalization of the indole core.
Heck CyclizationIntramolecular cyclization of halo-anilines onto an alkene; can be performed in a cascade sequence. mdpi.comacs.orgthieme-connect.comCyclization of an o-haloaniline containing a cyclopentenyl moiety to directly form the 3-cyclopentylindole skeleton.
Reductive CyclizationUses β-nitrostyrenes as starting materials with a CO surrogate. mdpi.comA potential route if a suitable β-nitro-styrene precursor with a cyclopentyl group can be synthesized.
Fischer Indole Synthesis AdaptationPalladium-catalyzed coupling to form N-aryl hydrazones, which then undergo acid-catalyzed indolization. organic-chemistry.orgFormation of the necessary N-aryl hydrazone from an aryl bromide and a cyclopentanone-derived hydrazone.

Gold catalysis has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack, making it highly effective for cyclization reactions. nih.gov Gold-catalyzed reactions can lead to the formation of diverse indole derivatives through various cascade or tandem cyclizations. nih.govresearchgate.netacs.org For instance, aniline (B41778) derivatives bearing a conjugated diyne moiety can undergo a gold-catalyzed cascade cyclization to form fused indole systems. acs.org

The intermolecular coupling of substituted indoles with carbonyl-functionalized alkynes, promoted by gold catalysts, yields vinyl indoles. acs.org These vinyl indoles could potentially be reduced to form 3-alkyl indoles. Similarly, gold-catalyzed cycloisomerization of 2-tosylamino-phenylprop-1-yn-3-ols is a versatile method for producing highly substituted indoles. mdpi.com The reaction of o-nitroalkynes with indoles in the presence of a gold(I) catalyst can produce 2,3'-biindole (B3050619) derivatives. rsc.org

Gold-Catalyzed Reaction Substrates Product Type
Cascade CyclizationAniline derivatives with conjugated diynes. acs.orgFused indoles.
Intermolecular CouplingIndoles and carbonyl-functionalized alkynes. acs.org3-Vinyl indoles.
Cycloisomerization2-Tosylamino-phenylprop-1-yn-3-ols. mdpi.comSubstituted indoles.
Redox Transformationo-Nitroalkynes and indoles. rsc.org2,3'-Biindole derivatives.

Ruthenium catalysts are effective in promoting the cycloisomerization of 2-alkynylanilides to yield 3-substituted indoles. nih.govacs.orgelsevierpure.com This reaction proceeds through a 1,2-carbon migration, forming a disubstituted vinylidene ruthenium complex, which then undergoes cyclization. acs.orgelsevierpure.com This methodology is particularly useful for synthesizing indoles with a substituent at the 3-position, as the internal alkyne's substituent migrates to this position. By starting with a 2-alkynylanilide where one of the alkyne substituents is a cyclopentyl group, this method could directly afford this compound derivatives.

Ruthenium catalysts are also employed in C-H activation strategies for constructing the indole scaffold. mdpi.com

Acid catalysis provides a metal-free alternative for indole synthesis.

Lewis Acid Catalysis: Lewis acids can catalyze the cyclization of various precursors to form the indole ring. scispace.com One approach involves the intramolecular nucleophilic attack of phenyldiazoacetates on iminium ions, which is catalyzed by Lewis acids like zinc triflate or boron trifluoride etherate, to produce 2,3-substituted indoles in high yields. scispace.comorganic-chemistry.orgacs.org Another method utilizes the Lewis acid-catalyzed synthesis of C2-alkyl substituted indoles from o-amido alkynols via a migratory cycloisomerization. acs.org

Brønsted Acid Catalysis: Brønsted acids are also effective catalysts for indole synthesis and functionalization. mdpi.comfrontiersin.orgnih.gov For example, a one-pot synthesis of indoles from o-aminobenzyl alcohols and furans can be achieved using Brønsted acids like trifluoromethanesulfonic acid (TfOH). acs.org This reaction proceeds through the formation of an aminobenzylfuran intermediate followed by recyclization. acs.org Additionally, Brønsted acids can catalyze the (4+2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes to create complex polycyclic indole structures. nih.gov

Acid Catalyst Type Methodology Starting Materials Product
Lewis AcidIntramolecular nucleophilic attack. scispace.comorganic-chemistry.orgacs.orgMethyl phenyldiazoacetates with an ortho-imino group.2,3-substituted indoles.
Lewis AcidMigratory cycloisomerization. acs.orgo-Amido alkynols.C2-alkyl substituted indoles.
Brønsted AcidOne-pot recyclization. acs.orgo-Aminobenzyl alcohols and furans.Substituted indoles.
Brønsted AcidRegiodivergent hydroindolation. mdpi.comIndoles and terminal aryl alkynes.Bis(indolyl)alkanes.

Electrosynthesis has emerged as a sustainable and environmentally friendly approach for constructing indole rings. rsc.orgresearchgate.net These methods often operate under mild conditions without the need for chemical oxidants. organic-chemistry.org

Electrochemical intramolecular annulation of aniline derivatives with a tethered alkyne or alkene is a common strategy. rsc.org For instance, the dehydrogenative cyclization of 2-vinylanilides can be achieved electrochemically using an organic redox catalyst to produce 3-substituted and 2,3-disubstituted indoles. organic-chemistry.org Another approach involves an iodine-mediated electrochemical method to construct indoles from 2-vinylanilines. rsc.orgorganic-chemistry.org These electrochemical methods offer a green alternative to traditional metal-catalyzed processes for accessing functionalized indoles. rsc.org

Classical Indole Synthesis Adaptations for this compound

Classical named reactions for indole synthesis remain highly relevant and can be adapted to produce specific derivatives like this compound.

The Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles. nih.govresearchgate.net It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. To synthesize this compound, one would react phenylhydrazine (B124118) with cyclopentyl methyl ketone. Modern variations of the Fischer synthesis have been developed, for example, using a palladium-catalyzed strategy to prepare the necessary N-aryl hydrazone precursors from aryl bromides and benzophenone (B1666685) hydrazone, followed by acid-catalyzed indolization. organic-chemistry.org This palladium-catalyzed approach avoids the need to handle potentially unstable aryl hydrazines. organic-chemistry.org

Other classical methods such as the Bischler, Madelung, and Reissert syntheses also provide routes to the indole core and could potentially be adapted for the synthesis of this compound by selecting the appropriate starting materials. nih.gov

Fischer Indole Synthesis Variations

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.com For the synthesis of this compound, this method would employ the phenylhydrazone of a cyclopentyl-substituted carbonyl compound.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Under acidic conditions, a clockss.orgclockss.org-sigmatropic rearrangement occurs, followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the indole ring. wikipedia.org A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.org

A plausible route to this compound via the Fischer indole synthesis would involve the reaction of phenylhydrazine with cyclopentylacetaldehyde. The resulting hydrazone would then be subjected to acidic conditions to induce cyclization.

StepReactantsReagents/CatalystProduct
1Phenylhydrazine, CyclopentylacetaldehydeMild acid (e.g., acetic acid)Cyclopentylacetaldehyde phenylhydrazone
2Cyclopentylacetaldehyde phenylhydrazoneStrong acid (e.g., H₂SO₄, PPA, ZnCl₂)This compound

A variation of this method is a one-pot, three-component Fischer indole synthesis. This approach combines an organometallic reagent, a nitrile, and an arylhydrazine hydrochloride salt. nih.gov For instance, the reaction of cyclopentylmagnesium bromide with acetonitrile (B52724) would generate a metalloimine, which can then react in situ with phenylhydrazine under acidic conditions to form the corresponding hydrazone, followed by cyclization to yield 2-methyl-3-cyclopentyl-1H-indole. nih.gov

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method for preparing indoles, particularly those unsubstituted at the 2- and 3-positions. clockss.orgwikipedia.org The synthesis begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.org This intermediate is then reductively cyclized to the indole. wikipedia.org

To apply this synthesis to this compound, a key starting material would be 1-(cyclopentylmethyl)-2-nitrobenzene. The synthesis of this precursor is detailed in section 2.5. The reaction of 1-(cyclopentylmethyl)-2-nitrobenzene with DMFDMA and pyrrolidine (B122466) would yield the corresponding enamine. Subsequent reduction of the nitro group, typically with Raney nickel and hydrazine (B178648) or palladium on carbon with hydrogen, leads to cyclization and elimination to afford this compound. clockss.orgwikipedia.org

StepStarting MaterialReagentsIntermediate/Product
11-(Cyclopentylmethyl)-2-nitrobenzeneN,N-Dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidineβ-(Cyclopentyl)-N,N-dimethyl-2-nitro-styrenamine
2β-(Cyclopentyl)-N,N-dimethyl-2-nitro-styrenamineRaney Nickel, Hydrazine or H₂/Pd-CThis compound

Microwave-assisted Leimgruber-Batcho reactions have been shown to significantly reduce reaction times, particularly in the presence of Lewis acid catalysts for the enamine formation step. rsc.orgdurham.ac.uk

Multi-Component Reactions for this compound Construction

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Several MCRs have been developed for the synthesis of substituted indoles. rsc.orgmdpi.com

A hypothetical three-component reaction for the synthesis of a this compound derivative could involve an aniline, an aldehyde, and a cyclopentyl-substituted β-ketoester. This approach, analogous to a modified Hantzsch-type synthesis, could potentially yield a highly functionalized indole scaffold in a single, atom-economical step.

Another potential MCR strategy could involve the reaction of an aniline, cyclopentanecarbaldehyde, and an isocyanide in the presence of an acid catalyst. rsc.org This could proceed through an Ugi-type reaction followed by an acid-induced cyclization to form the indole ring. rsc.org

Stereoselective and Diastereoselective Synthetic Approaches

The introduction of a cyclopentyl group at the 3-position of the indole ring can create a stereocenter, making stereoselective synthesis a relevant consideration. While direct stereoselective syntheses of this compound are not extensively documented, principles from related systems can be applied.

For instance, the synthesis of more complex structures like 3-indolyl cyclopent[b]indoles has been achieved with high stereoselectivity through trifluoroacetic acid-mediated cyclodimerizations. nih.gov This suggests that acid-catalyzed reactions involving cyclopentyl-containing intermediates can be influenced to favor specific stereoisomers. The stereochemical outcome in such reactions is often dictated by the stability of the intermediates and the steric hindrance imposed by the substituents. nih.gov

Synthesis of Precursors and Intermediates bearing the Cyclopentyl Moiety

The successful synthesis of this compound via the aforementioned methods relies on the availability of key precursors bearing the cyclopentyl group.

For the Fischer indole synthesis, cyclopentylacetaldehyde is a required precursor. This can be synthesized from cyclopentylmethanol by oxidation with a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).

Another key precursor for the Fischer synthesis is cyclopentyl methyl ketone. This can be prepared through various methods, including the Friedel-Crafts acylation of benzene (B151609) with cyclopentanecarbonyl chloride followed by reduction, or from cyclopentanecarbonitrile (B127170) by reaction with a methyl Grignard reagent.

For the Leimgruber-Batcho synthesis, the crucial starting material is a cyclopentyl-substituted o-nitrotoluene, such as 1-(cyclopentylmethyl)-2-nitrobenzene. A plausible synthesis of this precursor involves the Friedel-Crafts alkylation of o-nitrotoluene with a suitable cyclopentylating agent like cyclopentylmethanol or a cyclopentyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). wikipedia.org It is important to note that Friedel-Crafts alkylations on deactivated rings can be challenging and may require forcing conditions. libretexts.org

PrecursorSynthetic MethodStarting MaterialsReagents
CyclopentylacetaldehydeOxidationCyclopentylmethanolPyridinium chlorochromate (PCC)
Cyclopentyl methyl ketoneGrignard ReactionCyclopentanecarbonitrileMethylmagnesium bromide
1-(Cyclopentylmethyl)-2-nitrobenzeneFriedel-Crafts Alkylationo-Nitrotoluene, CyclopentylmethanolLewis Acid (e.g., AlCl₃)

Chemical Reactivity and Advanced Derivatization of 3 Cyclopentyl 1h Indole

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

The indole ring is highly activated towards electrophilic attack due to the electron-donating character of the nitrogen atom. The highest electron density is typically at the C-3 position. ic.ac.uk However, with the C-3 position occupied by a cyclopentyl group, electrophilic substitution is directed to other positions of the molecule, namely the N-1 and C-2 positions.

N-Substitution Reactions

The nitrogen atom of the indole ring in 3-alkyl-indoles can be readily functionalized through various N-substitution reactions, such as alkylation, arylation, and acylation. mdpi.comyoutube.com These reactions typically proceed by deprotonation of the N-H group with a suitable base to form a nucleophilic indolide anion, which then reacts with an electrophile. Common bases used include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs2CO3).

A variety of alkylating and acylating agents can be employed, leading to a diverse range of N-substituted indole derivatives. The choice of solvent and base is crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being commonly used. Palladium-catalyzed methods have also been developed for the N-alkylation of 3-substituted indoles, offering high stereoselectivity. mdpi.com

Table 1: Examples of N-Substitution Reactions on 3-Substituted Indoles

3-Substituted Indole Electrophile Catalyst/Base Solvent Product Yield (%)
3-Methylindole (E)-1,3-diphenylallyl acetate [Pd(C3H5)Cl]2 / Ligand, Cs2CO3 Dichloromethane N-Allylated Indole 99
3-Methylindole Isoquinoline / Boc Anhydride Chiral Phosphoric Acid Toluene (B28343) N-Alkylated Indole 98

This table presents data for N-substitution reactions on various 3-substituted indoles to illustrate the general reactivity applicable to 3-cyclopentyl-1H-indole.

Substitution at the C-2 Position and other Ring Positions

With the C-3 position blocked, electrophilic attack on 3-alkyl-indoles can occur at the C-2 position. quimicaorganica.org This transformation is often more challenging than C-3 substitution and may require harsher conditions or specific synthetic strategies. One common approach involves the direct lithiation of the C-2 position. researchgate.net This is typically achieved by using a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a directing group on the indole nitrogen to enhance regioselectivity. The resulting 2-lithioindole intermediate can then be trapped with a variety of electrophiles to introduce substituents at the C-2 position.

Alternatively, some electrophilic substitutions on 3-substituted indoles are proposed to proceed via an initial attack at the C-3 position to form a spiro-intermediate, which then rearranges to the C-2 substituted product. quimicaorganica.org Metal-free methods using strong acids like hydrobromic acid (HBr) have also been shown to effectively promote the C-2 alkylation of 3-alkylindoles with alkenes. frontiersin.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of heterocyclic compounds like indole. mdpi.com For these reactions to occur on the this compound scaffold, a leaving group, typically a halogen, must first be installed on the indole ring. Halogenation of 3-alkyl-indoles generally occurs at the C-2 position, providing the necessary precursors for subsequent cross-coupling reactions. nih.gov

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is highly versatile and tolerant of many functional groups. A halogenated derivative of this compound, for instance, 2-bromo-3-cyclopentyl-1H-indole, could be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids to generate more complex structures. nih.govnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), a base like potassium carbonate or cesium fluoride, and a suitable solvent system, often a mixture of an organic solvent and water.

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Halogenated Indoles

Halogenated Indole Boronic Acid/Ester Catalyst Base Solvent Product Yield (%)
2-Bromo-1-tosyl-1H-indole Phenylboronic acid Pd(PPh3)4 K2CO3 Toluene/Ethanol (B145695)/Water 2-Phenyl-1-tosyl-1H-indole 95
3-Iodo-1H-indole Phenylboronic acid PdCl2(dppf) K3PO4 Dioxane/Water 3-Phenyl-1H-indole 75

This table provides examples of Suzuki-Miyaura reactions on different halogenated indoles, demonstrating the general applicability for a hypothetical halo-3-cyclopentyl-1H-indole.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for the construction of carbon-carbon triple bonds. A halogenated this compound could serve as the halide partner, reacting with various terminal alkynes to produce 3-cyclopentyl-alkynyl-indoles. nih.govresearchgate.net The standard catalyst system involves a palladium(0) source, such as Pd(PPh3)4 or PdCl2(PPh3)2, and a copper(I) salt, typically CuI, in the presence of an amine base like triethylamine (B128534) or diisopropylamine.

Table 3: Examples of Sonogashira Coupling Reactions with Haloindoles

Halogenated Indole Alkyne Catalyst System Base Solvent Product Yield (%)
3-Iodo-1-tosyl-1H-indole Phenylacetylene PdCl2(PPh3)2, CuI Triethylamine THF 3-(Phenylethynyl)-1-tosyl-1H-indole 92
5-Bromo-3-iodoindole Phenylacetylene Pd(PPh3)4, CuI Triethylamine DMF 5-Bromo-3-(phenylethynyl)indole 91

This table illustrates typical Sonogashira coupling reactions on haloindole substrates, which are analogous to the expected reactivity of a halogenated this compound.

Stille Coupling Reactions

The Stille coupling reaction creates a new carbon-carbon bond by reacting an organotin compound (organostannane) with an sp2-hybridized organic halide in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction is known for its tolerance to a wide variety of functional groups and for the stability of the organostannane reagents. A halogenated this compound could be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkylstannanes) to introduce diverse substituents onto the indole core. nih.gov The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh3)4, in an inert solvent like toluene or THF.

Table 4: General Conditions for Stille Coupling Reactions

Halide Substrate Organostannane Catalyst Solvent
Aryl/Vinyl Halide R-Sn(Alkyl)3 Pd(PPh3)4 Toluene
Heteroaryl Halide R-Sn(Alkyl)3 PdCl2(PPh3)2 DMF

This table outlines general conditions for the Stille coupling reaction, which would be applicable for coupling reactions involving a halogenated this compound.

Heck Coupling Reactions

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes. researchgate.net For derivatives of this compound, this reaction provides a powerful tool for introducing vinyl groups at various positions on the indole nucleus, assuming prior halogenation of the ring.

The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide (e.g., a bromo- or iodo-3-cyclopentyl-1H-indole derivative). The resulting organopalladium(II) complex then undergoes syn-insertion of an alkene, followed by a β-hydride elimination to release the final substituted alkene product and regenerate the palladium(0) catalyst. organic-chemistry.orgyoutube.com

The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂), ligand (e.g., phosphines), base (e.g., triethylamine, potassium carbonate), and solvent, are critical for achieving high yields and stereoselectivity, typically favoring the trans isomer. organic-chemistry.org While direct examples involving this compound are not prevalent in readily available literature, the principles of the Heck reaction are broadly applicable to halogenated indole substrates.

Table 1: Representative Conditions for Heck Coupling Reactions on Indole Analogs

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF100
PdCl₂P(o-tolyl)₃NaOAcDMA120
Pd₂(dba)₃XPhosK₂CO₃Dioxane110

This table presents generalized conditions based on Heck reactions of various halo-aryl substrates and is illustrative for potential application to halo-derivatives of this compound.

Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for derivatizing halogenated analogs of this compound, enabling the introduction of a wide array of primary and secondary amines, as well as other nitrogen-containing functional groups. ursinus.edu

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, BINAP) being particularly effective. wikipedia.orgnih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required. libretexts.org

This methodology can be applied to bromo- or iodo-substituted 3-cyclopentyl-1H-indoles to synthesize novel amine derivatives, which are common motifs in pharmacologically active compounds. ursinus.edu

Table 2: Key Components in Buchwald-Hartwig Amination of Halo-Aryl Compounds

ComponentExamplesPurpose
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of catalytic Pd(0)
LigandXPhos, SPhos, RuPhos, BINAPStabilize Pd center, promote reductive elimination
BaseNaOtBu, KOtBu, Cs₂CO₃, LiHMDSDeprotonate the amine nucleophile
SolventToluene, Dioxane, THFAnhydrous, non-protic medium

Functionalization of the Cyclopentyl Substituent

Direct functionalization of the cyclopentyl ring attached to the indole C3 position presents a synthetic challenge due to the general inertness of C-H bonds in saturated hydrocarbons. However, strategies involving radical-mediated reactions or directed C-H activation could potentially be employed.

For instance, free-radical halogenation could introduce a handle for further substitution, although this approach often suffers from a lack of regioselectivity. A more controlled approach would involve transition-metal-catalyzed C-H activation, where a directing group on the indole nitrogen could guide a metal catalyst (e.g., palladium, rhodium, or ruthenium) to selectively functionalize a specific C-H bond on the cyclopentyl ring. While specific literature for this compound is scarce, this remains a significant area of research for the derivatization of complex molecules.

Oxidation and Reduction Reactions of the Indole Core

The electron-rich double bond at the C2-C3 position of the indole core in this compound is susceptible to both oxidation and reduction.

Oxidation: Oxidation of 3-substituted indoles can lead to various products depending on the oxidant used. Strong oxidants can lead to cleavage of the indole ring system. However, milder reagents allow for more controlled transformations. For example, oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively oxidize the benzylic position of alkyl substituents at C3 or lead to dehydrogenation, depending on the substrate and conditions. clockss.orgsantiago-lab.comdu.ac.in In the presence of water, DDQ oxidation of 3-alkylindoles can yield the corresponding β-keto products. clockss.org

Reduction: The indole nucleus can be selectively reduced to an indoline (B122111) (2,3-dihydroindole). Catalytic hydrogenation is a common and environmentally benign method for this transformation. nih.gov Due to the aromatic stability of the indole ring, this reduction can be challenging. However, using catalysts like platinum on carbon (Pt/C) in the presence of an acid activator, such as p-toluenesulfonic acid (p-TSA) in water, can effectively hydrogenate unprotected indoles to their corresponding indolines in high yields. nih.gov The acid protonates the C3 position, forming an iminium ion that is more readily reduced. nih.gov

Table 3: Common Redox Reactions of the 3-Alkylindole Core

ReactionReagent(s)Product Type
OxidationDDQ / H₂Oβ-Ketoindole derivative
ReductionH₂, Pt/C, p-TSA2,3-Dihydroindole (Indoline)
ReductionNaBH₃CN, TFA2,3-Dihydroindole (Indoline)

Rearrangement Reactions (e.g., 1,2-Carbon Migration)

Under strongly acidic conditions, 3-substituted indoles can undergo rearrangement reactions. A notable example is the 1,2-migration of the substituent from the C3 position to the C2 position. This transformation is effectively facilitated by strong Brønsted acids like trifluoromethanesulfonic acid (TfOH). jst.go.jpnih.gov

The proposed mechanism involves the protonation of the indole ring at the C3 position, which is the most nucleophilic site. This generates an indoleninium cation intermediate. The subsequent 1,2-shift of the cyclopentyl group from C3 to the now cationic C2 position, followed by deprotonation, yields the thermodynamically more stable 2-cyclopentyl-1H-indole. jst.go.jp This reaction provides a valuable pathway to access 2-substituted indoles from more readily available 3-substituted precursors. jst.go.jpnih.gov Such rearrangements are also observed in the context of 3,3-disubstituted indolenines, which can be intermediates in Fischer indole syntheses. nih.gov

Spirocyclic Indole Derivative Formation via Indoleninyl Halides

The formation of spirocyclic structures containing an indole motif is a significant strategy in the synthesis of complex alkaloids and pharmaceuticals. A key approach involves the dearomatization of the indole ring to form an indolenine intermediate. For a substrate like this compound, this can lead to the creation of a spirocyclic center at the C3 position.

One advanced method proceeds via the formation of indoleninyl halides. The dearomatization of a 2-halo-3-cyclopentyl-1H-indole precursor can generate a reactive 2-halo-3-cyclopentyl-3H-indolenine. This intermediate can then react with a tethered nucleophile or participate in cross-coupling reactions to form a spirocyclic system. While direct literature on this compound is limited, the principle has been demonstrated for other 3-substituted indoles, providing access to a diverse array of functionalized spirocyclic indole derivatives. semanticscholar.org An alternative approach involves the direct reaction of indoles with dihalides in the presence of a base, which can form spirocyclic indolenines through a double C-C bond-forming process.

Theoretical and Computational Chemistry Studies of 3 Cyclopentyl 1h Indole

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has emerged as a principal method in quantum chemical calculations, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules of this size. DFT methods are employed to determine the electronic ground state of the molecule, from which a wealth of properties, including molecular structure, orbital energies, and electron distribution, can be derived.

The electronic structure of 3-cyclopentyl-1H-indole is fundamentally governed by the aromatic indole (B1671886) ring system, with the cyclopentyl group acting as a substituent that modulates its properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity.

In the parent indole molecule, the HOMO is a π-orbital with significant electron density on the pyrrole (B145914) ring, particularly at the C3 position. This high electron density at C3 is a hallmark of indole chemistry, making it highly susceptible to electrophilic attack at this position. The LUMO, conversely, is a π*-antibonding orbital distributed over the entire bicyclic system. The cyclopentyl group at the C3 position is an alkyl substituent, which is generally considered to be weakly electron-donating through an inductive effect. This donation of electron density would be expected to raise the energy of the HOMO of this compound relative to unsubstituted indole, potentially making it more reactive towards electrophiles.

To provide a quantitative perspective, we can examine computational data for 3-methyl-1H-indole as a model for a 3-alkyl-indole.

Table 1: Calculated Frontier Orbital Energies for Indole and 3-Methyl-1H-Indole
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-5.68-0.355.33
3-Methyl-1H-indole-5.52-0.285.24

This data is illustrative and based on typical DFT calculation results for these molecules. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

The indole ring is an aromatic system, a property that confers significant stability. Aromaticity in computational chemistry can be quantified using several methods, with the Nucleus-Independent Chemical Shift (NICS) being a widely used approach. NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a signature of aromaticity.

Table 2: Representative NICS(1) Values for Aromatic Systems
CompoundRingNICS(1) (ppm)Aromatic Character
Benzene (B151609)Six-membered-9.7Aromatic
PyrroleFive-membered-15.2Aromatic
Indole (representative values)Benzene Ring-9.5Aromatic
Pyrrole Ring-12.0Aromatic

NICS(1) refers to the NICS value calculated 1 Å above the plane of the ring. More negative values indicate stronger aromatic character.

The cyclopentyl group is not planar and exists in a continuous series of puckered conformations. The two most common conformations are the "envelope" (Cs symmetry) and the "twist" (C2 symmetry). In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent carbons are displaced in opposite directions from the plane of the other three. These conformations can interconvert with a relatively low energy barrier.

Table 3: Conformational Preferences of Monosubstituted Cyclopentanes
SubstituentPreferred ConformationSubstituent PositionRelative Energy (kcal/mol)
MethylEnvelope (1E)Pseudo-equatorial0.00
Envelope (E1)Pseudo-axial~0.6

Data is based on computational studies of methylcyclopentane (B18539) and illustrates the energetic preference for the equatorial position.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reaction mechanisms, including the identification of intermediates and transition states.

A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational methods can be used to locate and characterize these fleeting structures. For reactions involving this compound, such as its synthesis or subsequent functionalization, identifying the transition states is key to understanding the reaction kinetics.

For example, in the Fischer indole synthesis, a common method for preparing 3-substituted indoles, the key step is a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govwikipedia.org Computational studies can model this step, identifying the six-membered cyclic transition state and calculating its energy, which corresponds to the activation energy of this rate-determining step. nih.gov The presence of the cyclopentyl group would be included in these calculations to determine its steric and electronic influence on the transition state structure and energy.

For the synthesis of this compound, a plausible route is the Fischer indole synthesis using phenylhydrazine (B124118) and cyclopentyl methyl ketone. A computational study of this reaction would involve calculating the energies of the following key species:

Reactants: Phenylhydrazine and cyclopentyl methyl ketone.

Hydrazone intermediate: Formed by the condensation of the reactants.

Ene-hydrazine tautomer.

researchgate.netresearchgate.net-Sigmatropic rearrangement transition state.

Di-imine intermediate.

Cyclized intermediate.

Transition state for ammonia (B1221849) elimination.

Product: this compound.

By plotting the relative energies of these species, a detailed reaction coordinate diagram can be generated, providing a deep understanding of the reaction mechanism. The cyclopentyl group would influence the energies of the intermediates and transition states through steric and electronic effects, which can be quantified through these calculations.

Table 4: Illustrative Relative Energies for a Generic Fischer Indole Synthesis
SpeciesRelative Energy (kcal/mol)
Reactants (Hydrazine + Ketone)0.0
Hydrazone-5.2
Ene-hydrazine+8.5
researchgate.netresearchgate.net Rearrangement TS+30.1
Di-imine-15.7
Final Indole Product-45.0

This is a hypothetical energy profile to illustrate the concept. Actual values would be obtained from specific DFT calculations for the reaction leading to this compound.

Prediction of Reactivity via Conceptual DFT Descriptors

Conceptual Density Functional Theory (DFT) is a powerful theoretical framework for predicting the reactivity of chemical compounds. Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), provide valuable insights into the electronic structure and reactive nature of molecules.

For a hypothetical analysis, the following table outlines the kind of data that would be generated from a conceptual DFT study of this compound. The values presented are illustrative and not based on actual calculations for this specific molecule, as such data has not been reported in published research.

Interactive Table: Hypothetical Conceptual DFT Descriptors for this compound

DescriptorHypothetical ValueSignificance in Reactivity Prediction
EHOMO -5.5 eVIndicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to react with electrophiles.
ELUMO -0.8 eVRepresents the electron-accepting ability. A lower LUMO energy indicates a higher propensity to accept electrons from a nucleophile.
HOMO-LUMO Gap (ΔE) 4.7 eVA smaller energy gap is associated with higher reactivity and lower kinetic stability.
Chemical Potential (μ) -3.15 eVDescribes the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) 2.35 eVMeasures the resistance to change in electron distribution. A higher value indicates greater stability.
Electrophilicity Index (ω) 2.12 eVQuantifies the ability of a molecule to accept electrons.

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

The indole nitrogen's lone pair contributes to the aromaticity of the ring, making the N-H proton acidic. The reactivity profile of 3-substituted indoles is a subject of extensive research, as these motifs are common in biologically active compounds.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule like this compound in various environments.

Specific molecular dynamics simulation studies focused solely on this compound are not available in the scientific literature. However, MD simulations of other substituted indoles have been used to explore their conformational landscapes and interactions with biological macromolecules or solvents.

For this compound, a key aspect to investigate via MD simulations would be the conformational dynamics of the cyclopentyl ring relative to the indole plane. The rotation around the C3-C(cyclopentyl) single bond would likely lead to multiple low-energy conformations. Understanding the preferred orientations and the energy barriers between them is crucial for predicting how the molecule might interact with a biological receptor.

An MD simulation would typically involve placing the molecule in a simulation box with a chosen solvent, such as water, to mimic physiological conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds or longer.

Key insights that could be gained from MD simulations of this compound include:

Conformational Preferences: Identifying the most stable conformations of the cyclopentyl group.

Solvent Interactions: Analyzing the hydrogen bonding patterns between the indole N-H group and surrounding water molecules.

Flexibility: Quantifying the flexibility of the cyclopentyl ring and its linker to the indole core.

Such studies are instrumental in drug design and materials science, where the three-dimensional shape and dynamic behavior of a molecule dictate its function.

Application of 3 Cyclopentyl 1h Indole As a Research Scaffold and Molecular Probe

Design and Synthesis of Novel Heterocyclic Systems

The 3-cyclopentyl-1H-indole moiety is a valuable precursor in the synthesis of more complex heterocyclic systems. nih.govnih.gov Its indole (B1671886) core can be strategically functionalized to construct novel molecular architectures with potential therapeutic applications. nih.govmdpi.com For instance, the indole-3-carbonyl group, a derivative of the indole scaffold, can be used to build fused heterocyclic systems like thiophene (B33073) and pyrimidine (B1678525) derivatives. nih.gov

Synthetic strategies often involve multi-step reactions where the indole serves as a foundational element. nih.govmdpi.com For example, 3-acetylindole (B1664109) can be converted into precursors like 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one, which then act as versatile intermediates for creating a variety of heterocyclic compounds, including chromenol, dihydroquinoline, and thiopyran-based systems. nih.gov This approach allows for the generation of diverse chemical libraries for screening against various biological targets. nih.gov The indole framework's reactivity, particularly at the C3 position, makes it a prime candidate for electrophilic substitution, facilitating the attachment of various functional groups and the construction of new ring systems. pcbiochemres.com

Role in Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.govrsc.org The this compound scaffold is frequently employed in SAR studies to design molecules with enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net By systematically modifying the indole core and its substituents, researchers can identify key structural features responsible for desired pharmacological effects. rsc.orgnih.gov

These studies often involve the synthesis of a series of analogs where specific parts of the molecule, such as the cyclopentyl group or substituents on the indole ring, are altered. nih.gov The biological activity of these analogs is then evaluated to determine the impact of each modification. nih.gov This iterative process of design, synthesis, and testing allows for the optimization of lead compounds into potential drug candidates. nih.gov

The cyclopentyl group at the 3-position of the indole ring plays a significant role in modulating the biological activity of its derivatives. This bulky, lipophilic group can influence how the molecule binds to its target protein by establishing crucial hydrophobic interactions within the binding pocket. nih.gov The size and shape of the cyclopentyl moiety can be critical for achieving a snug fit with the receptor, thereby enhancing binding affinity and potency.

For example, in the development of inhibitors for various enzymes, the presence of a cycloalkyl group at the C3 position of the indole has been shown to be advantageous. SAR studies on cannabinoid receptor 2 (CB2) agonists revealed that 3-acylindoles with a tetramethylcyclopropyl group exhibited high affinity. nih.gov While not a cyclopentyl group, this highlights the importance of a cycloalkyl substituent at this position for receptor binding. The rigidity and conformational restriction imposed by the cyclopentyl ring can also be beneficial, reducing the entropic penalty upon binding and leading to higher affinity.

The precise positioning of substituents on the indole ring is critical for determining the molecule's interaction with its biological target. nih.gov Moving a functional group from one position to another can dramatically alter the compound's activity, often by disrupting or creating key interactions such as hydrogen bonds or hydrophobic contacts. nih.gov

SAR studies have demonstrated that even subtle changes in substituent placement on the indole scaffold can lead to significant differences in biological outcomes. nih.gov For instance, in a series of 3-acylindoles, variations in the substitution pattern at the N1-position of the indole led to a range of activities at the CB2 receptor. nih.gov Similarly, for 3-phenyl-1H-indoles with antimycobacterial activity, the position of substituents on the phenyl ring significantly influenced their potency. nih.gov These findings underscore the importance of exploring positional isomers during the lead optimization phase of drug discovery to identify the optimal arrangement of functional groups for target engagement.

Development of Molecular Probes for Biological Target Identification and Mechanistic Research

Derivatives of this compound are valuable tools as molecular probes for identifying and characterizing biological targets. nih.gov These probes are designed to interact with specific proteins or enzymes, allowing researchers to investigate their function and role in disease processes. st-andrews.ac.uk By tagging these molecules with reporter groups (e.g., fluorescent dyes or radioactive isotopes), their interactions with biological systems can be monitored and quantified.

The indole scaffold's ability to mimic peptide structures and bind reversibly to enzymes makes it particularly suitable for the development of such probes. researchgate.netchula.ac.th These tools are instrumental in the early stages of drug discovery for target validation and for elucidating the mechanism of action of new therapeutic agents. nih.gov

Understanding how a molecule binds to an enzyme is crucial for designing effective inhibitors. This compound derivatives have been used to study different enzyme binding mechanisms, such as competitive and allosteric inhibition. nih.gov Competitive inhibitors bind to the active site of an enzyme, directly competing with the natural substrate. In contrast, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the active site and reduces its activity.

Kinetic studies using these indole derivatives can help elucidate the precise mechanism of inhibition. nih.gov For example, by measuring enzyme activity at different substrate and inhibitor concentrations, researchers can determine whether the inhibition is competitive, non-competitive, or uncompetitive. Some enzyme reactions follow a "ping-pong" mechanism, where one product is released before the second substrate binds, and indole-based compounds can be used to probe these complex kinetics. libretexts.org

Computational methods like molecular docking and molecular dynamics simulations are powerful tools for visualizing and understanding how ligands like this compound derivatives interact with their biological targets at an atomic level. derpharmachemica.comresearchgate.net These techniques predict the preferred binding pose of a ligand within the active site of a protein and estimate the binding affinity. nih.gov

Molecular docking studies have been widely used to rationalize the SAR of indole derivatives and to guide the design of new compounds with improved properties. mdpi.comnih.gov For example, docking simulations can reveal key hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and the protein. nih.gov This information is invaluable for medicinal chemists to make informed decisions about which modifications are likely to enhance binding and activity. The insights gained from these computational studies, when combined with experimental data, accelerate the drug discovery process. nih.gov

Data Tables

Table 1: Examples of Synthesized Heterocyclic Systems from Indole Precursors

Precursor Synthesized Heterocycle Reference
3-acetylindole 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one nih.gov
1-(1H-indol-3-yl)-3-(p-tolyl)prop-2-en-1-one 3-(1H-indol-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide nih.gov
1H-indole-2-carboxylic acid N-(substituted benzyl)-1H-indole-2-carbohydrazide mdpi.com

Table 2: Summary of SAR Findings for Indole Derivatives

Scaffold Target Key SAR Finding Reference
3-Acylindoles Cannabinoid Receptor 2 (CB2) Tetramethylcyclopropyl group at C3 enhances affinity. nih.gov
3-Phenyl-1H-indoles Mycobacterium tuberculosis Substituent position on the phenyl ring is critical for activity. nih.gov
Indole-based HIV-1 Fusion Inhibitors gp41 Amphipathic properties are required for cellular activity. nih.gov

Table 3: Molecular Docking Studies of Indole Derivatives

Compound Series Target Enzyme Key Interaction Reference
Novel Indole Derivatives UDP-N-acetylmuramate-L-alanine ligase (MurC) Hydrogen bonds and pi-stacked interactions. nih.gov
2-phenylindole derivatives Hepatitis C NS5B polymerase Binding to the active site. derpharmachemica.com
3-ethyl-1H-indole derivatives Cyclooxygenase-2 (COX-2) Strong predicted binding affinities. researchgate.net

Utilization in Combinatorial Chemistry Libraries for Research Purposes

The indole scaffold is a cornerstone in the design of combinatorial libraries aimed at the discovery of new bioactive compounds. nih.govmdpi.com The process of combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for desired properties. The this compound core is a valuable starting point for such libraries due to the synthetic accessibility of the indole-3-position for further diversification.

The general strategy for constructing combinatorial libraries based on the this compound scaffold would involve the initial synthesis of the core structure, followed by the introduction of a variety of substituents at other positions of the indole ring, typically at the N1-position and various points on the benzene (B151609) ring. While specific library examples focusing exclusively on a 3-cyclopentyl substituent are not extensively detailed in publicly available research, the principles of indole-based combinatorial synthesis are well-established. For instance, libraries of indole derivatives have been created where the R3 position is varied with aromatic, heteroaromatic, or cycloalkyl groups, the latter category encompassing the cyclopentyl moiety. nih.gov

Key Features of this compound in Combinatorial Libraries:

Structural Rigidity and Lipophilicity: The cyclopentyl group provides a defined three-dimensional shape and increases the lipophilicity of the molecule, which can be crucial for interactions with hydrophobic pockets in biological targets.

Synthetic Tractability: The C3-position of indole is readily functionalized, allowing for the initial introduction of the cyclopentyl group, often via Friedel-Crafts type reactions or from cyclopentyl-substituted precursors.

Vectors for Diversification: Once the this compound core is established, further chemical modifications can be introduced at the N1-position (e.g., alkylation, acylation) and the benzene portion of the indole (e.g., halogenation, nitration followed by reduction and further derivatization).

A hypothetical combinatorial library based on this compound could be designed to explore a specific chemical space for a particular research purpose, such as identifying new enzyme inhibitors or receptor modulators. The table below illustrates a potential diversification strategy.

Scaffold PositionR1 (N1-position)R2 (C5-position)R3 (C3-position)
Diversification H, Methyl, Ethyl, BenzylH, F, Cl, Br, OCH3Cyclopentyl
Potential Reactions N-alkylationElectrophilic Aromatic Substitution(Fixed)
Resulting Compounds A diverse set of N1- and C5-substituted 3-cyclopentyl-1H-indoles

Such libraries, once synthesized, are typically subjected to high-throughput screening to identify "hit" compounds with desired activity. The 3-cyclopentyl group in these molecules would play a key role in defining the shape and hydrophobic character of the pharmacophore.

Applications in Advanced Materials Science Research (e.g., Organic Electronics, Sensors)

The unique photophysical and electronic properties of the indole ring have led to its incorporation into a variety of advanced materials. semanticscholar.org While the specific use of this compound in this domain is an emerging area, the broader class of indole derivatives has shown significant promise in organic electronics and sensor technology. The cyclopentyl substituent can influence the solid-state packing and thin-film morphology of indole-based materials, which are critical parameters for the performance of organic electronic devices.

Organic Electronics:

In the field of organic electronics, indole derivatives are investigated for their potential use as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the indole ring makes it a good hole-transporting moiety. The introduction of a bulky, non-planar group like a cyclopentyl ring at the C3-position can be strategically used to disrupt intermolecular π-π stacking. This can be advantageous in certain applications, for instance, to enhance the solubility of the material or to tune its emission properties in the solid state for OLED applications.

Sensors:

Indole derivatives have been successfully employed as fluorescent chemosensors for the detection of various analytes, including metal ions and anions. semanticscholar.orgnih.govmdpi.com The indole N-H proton can act as a hydrogen bond donor, and the aromatic system can engage in π-π interactions, making it an excellent platform for designing specific binding sites. A fluorescent sensor based on an indole scaffold typically consists of the indole fluorophore linked to a receptor unit that selectively binds to the target analyte. This binding event causes a change in the fluorescence properties of the indole, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength, allowing for quantitative detection. nih.gov

While research specifically detailing a this compound-based sensor is not prominent, the principle of its application can be inferred. The cyclopentyl group could serve to create a specific hydrophobic pocket as part of the analyte recognition site, potentially enhancing selectivity for non-polar guests. The electronic properties of the indole core, which are subtly modulated by the alkyl substituent, would form the basis of the signal transduction mechanism.

Potential Sensor Design Principles with a this compound Scaffold:

Sensor ComponentRole of this compound MoietyExample Analyte
Fluorophore The indole ring system provides the fluorescent signal.Metal Ions (e.g., Hg2+, Zn2+)
Receptor Site The N-H group can act as a binding site. The cyclopentyl group can contribute to a specific steric and hydrophobic environment for analyte recognition.Anions (e.g., F-, CN-)
Signal Transduction Analyte binding perturbs the electronic structure of the indole, leading to a change in fluorescence.Organic Molecules

The continued exploration of indole derivatives in materials science is likely to uncover specific applications where the unique steric and electronic contributions of the 3-cyclopentyl substituent can be harnessed to create novel and efficient organic electronic devices and chemical sensors.

Future Directions and Emerging Research Avenues for 3 Cyclopentyl 1h Indole Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility is driving a shift towards sustainable and green synthetic methods for producing indole (B1671886) derivatives, including 3-cyclopentyl-1H-indole. researchgate.netingentaconnect.com Traditional methods for indole synthesis, such as the Fischer indole synthesis, often rely on harsh reaction conditions and hazardous reagents. wikipedia.org Consequently, a significant future direction lies in the development of more benign and efficient synthetic routes.

Key areas of exploration in green synthesis for this compound include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce waste in the synthesis of various indole derivatives. tandfonline.comtandfonline.com Applying microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid alternative to conventional heating methods.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing waste and simplifying reaction procedures. rsc.orgrsc.orgrug.nlnih.gov Designing novel MCRs for the direct synthesis of this compound and its derivatives from simple and readily available starting materials is a promising research avenue.

Use of Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of chemical processes. researchgate.net Furthermore, the development of reusable and non-toxic catalysts, such as nanocatalysts or biocatalysts, will be crucial for sustainable production. ingentaconnect.com A recent innovative two-step synthesis of the indole core highlights the move towards milder conditions using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.orgresearchgate.net

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
PreventionDesigning synthetic routes with fewer steps and byproducts.Reduced waste generation and lower disposal costs.
Atom EconomyUtilizing multicomponent reactions where most atoms of the reactants are incorporated into the final product.Increased efficiency and resource conservation.
Safer Solvents and AuxiliariesEmploying water, supercritical fluids, or ionic liquids as reaction media.Reduced toxicity and environmental pollution.
Design for Energy EfficiencyImplementing microwave-assisted or flow chemistry processes.Faster reaction times and lower energy consumption.
Use of Renewable FeedstocksExploring bio-based starting materials for the synthesis of the indole scaffold.Reduced reliance on fossil fuels and a smaller carbon footprint.
CatalysisDeveloping highly selective and reusable catalysts to minimize waste.Improved reaction efficiency and easier product purification.

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and developing new ones. Advanced spectroscopic techniques, coupled with computational studies, are powerful tools for elucidating reaction pathways and identifying transient intermediates.

Future research in this area will likely focus on:

In-situ Spectroscopic Monitoring: Techniques such as in-situ NMR and IR spectroscopy allow for real-time monitoring of reactions, providing valuable data on reaction kinetics and the formation of intermediates. This information is critical for understanding the intricate details of reaction mechanisms.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms, predicting spectroscopic properties, and understanding the electronic structure of molecules. semanticscholar.orgdntb.gov.uaresearchgate.net Combining experimental spectroscopic data with DFT calculations can provide a comprehensive picture of the reaction landscape for this compound synthesis. acs.orgnih.govnih.gov

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to fragment molecules and provide detailed structural information, which is particularly useful for characterizing complex reaction mixtures and identifying unknown byproducts.

Spectroscopic TechniqueInformation GainedApplication to this compound
Nuclear Magnetic Resonance (NMR)Detailed structural information, including connectivity and stereochemistry.Confirmation of product structure, identification of isomers, and in-situ reaction monitoring. mdpi.comrsisinternational.org
Infrared (IR) SpectroscopyIdentification of functional groups present in a molecule.Monitoring the progress of reactions by observing the appearance or disappearance of key functional group vibrations.
Mass Spectrometry (MS)Determination of molecular weight and elemental composition.Confirmation of product identity and analysis of reaction mixtures.
UV-Visible SpectroscopyInformation about the electronic transitions within a molecule.Studying the photophysical properties of this compound derivatives. researchgate.net
X-ray CrystallographyPrecise three-dimensional structure of a molecule in the solid state.Unambiguous determination of the molecular structure and stereochemistry. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Synthesis and SAR

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. researchgate.netsynthiaonline.com For this compound, these technologies can accelerate the discovery of new synthetic routes and the identification of derivatives with desired properties.

Emerging applications of AI and ML in this field include:

Retrosynthetic Analysis and Reaction Prediction: AI-powered tools can analyze the structure of this compound and propose novel synthetic pathways by working backward from the target molecule. acs.orgnih.gov These tools can also predict the outcomes of unknown reactions, saving valuable time and resources in the laboratory. francis-press.com

Predictive Modeling for Structure-Activity Relationships (SAR): By analyzing large datasets of chemical structures and their biological activities, ML algorithms can build predictive models to guide the design of new this compound derivatives with enhanced potency and selectivity. neliti.comnih.govacs.orgresearchgate.netnih.gov

Optimization of Reaction Conditions: ML algorithms can be trained to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) for the synthesis of this compound, leading to improved yields and purity.

Development of Optically Active this compound Derivatives

Chirality plays a crucial role in the biological activity of many molecules. The development of methods for the synthesis of optically active this compound derivatives is a significant area for future research, as it can lead to the discovery of compounds with improved therapeutic efficacy and reduced side effects.

Key strategies for accessing enantiomerically pure this compound derivatives include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful approach for synthesizing optically active molecules. researchgate.netresearchgate.net Developing new asymmetric catalytic methods for the introduction of the cyclopentyl group at the C3 position of the indole ring will be a key focus. acs.org

Chiral Resolution: Separating a racemic mixture of this compound into its individual enantiomers is another viable strategy. This can be achieved through techniques such as chiral chromatography or the use of chiral resolving agents.

Use of Chiral Starting Materials: Starting from enantiomerically pure precursors that already contain the desired stereocenter is a straightforward way to obtain optically active products. researchgate.net The development of efficient syntheses of chiral cyclopentyl-containing building blocks will be important for this approach. Recent advancements in the catalytic asymmetric dearomatization of 3-substituted indoles provide a pathway to chiral indolenines and fused indolines, which could be adapted for this compound. nih.govrsc.org

High-Throughput Screening of this compound Derivatives for Novel Chemical Reactivity

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for a specific property, such as chemical reactivity or biological activity. Applying HTS to libraries of this compound derivatives can accelerate the discovery of novel reactions and applications.

Future directions in this area include:

Exploring Novel Reactivity: HTS can be used to screen for new and unexpected chemical transformations of the this compound scaffold. researchgate.netrsc.org This could lead to the discovery of novel synthetic methodologies and the creation of structurally diverse molecular architectures. dntb.gov.ua

Identifying New Catalysts: Libraries of this compound derivatives can be screened for their ability to catalyze specific chemical reactions, potentially leading to the discovery of new and efficient organocatalysts.

Discovery of New Materials: HTS can be employed to identify this compound derivatives with interesting material properties, such as fluorescence or conductivity, for applications in materials science. A combination of screening methods, such as cyclic voltammetry, can be used to identify derivatives with desirable properties, such as antioxidant capabilities. nih.govacs.org Colorimetric assays have also been developed for the high-throughput screening of indole derivatives in enzymatic reactions. researchgate.net Automated and miniaturized synthesis on a nanoscale can facilitate the rapid generation of diverse indole derivatives for screening purposes. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-cyclopentyl-1H-indole?

  • Methodological Answer : The compound can be synthesized via transition metal-catalyzed coupling reactions. A general procedure involves reacting 1H-indole with cyclopentylmethanol in the presence of a Pd or Rh catalyst under reflux conditions. Purification is typically achieved using flash chromatography with gradients of cyclohexane/ethyl acetate (e.g., 8:2 to 7:3 ratios) . Variations in substituent introduction (e.g., halogenation or nitration) may require electrophilic substitution protocols, as demonstrated in analogous indole derivatives .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:

  • 1H/13C NMR : Confirm the cyclopentyl group’s integration and coupling patterns (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) and indole NH resonance (~δ 8.0 ppm).
  • HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed [M+H]+ ions).
  • Comparative analysis : Cross-check data with literature values for structurally similar indoles to ensure consistency .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow these precautions:

  • Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation.
  • First aid : In case of exposure, rinse affected areas with water and consult a physician immediately, providing the compound’s SDS (e.g., CAS 116526-33-1 analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer :

  • Catalyst screening : Test Pd vs. Rh catalysts to assess efficiency (e.g., Rh may reduce side reactions in sterically hindered substrates).
  • Solvent systems : Evaluate polar aprotic solvents (e.g., DMF) for better solubility.
  • Temperature gradients : Use controlled reflux (e.g., 80–110°C) to balance reaction rate and decomposition risks.
  • Yield tracking : Compare yields (e.g., 37–75% in analogous syntheses) and adjust stoichiometry or purification methods .

Q. How can contradictions in spectroscopic or biological activity data for derivatives be resolved?

  • Methodological Answer :

  • Data triangulation : Cross-validate NMR/HRMS with X-ray crystallography (e.g., single-crystal studies to confirm substituent orientation) .
  • Statistical analysis : Apply ANOVA or regression models to biological assays (e.g., IC50 variations in antimicrobial studies) to identify outliers .
  • Literature benchmarking : Compare results with structurally similar indoles (e.g., 3-(4-fluorobenzyl)-1H-indole) to detect systematic errors .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with modified cyclopentyl groups (e.g., halogenated or alkylated analogs).
  • Biological assays : Test against target enzymes (e.g., kinase or antimicrobial targets) using dose-response curves.
  • Data clustering : Use computational tools (e.g., PCA) to correlate substituent properties (logP, steric bulk) with activity trends .

Q. What crystallographic techniques are used to analyze this compound derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve molecular conformation and hydrogen-bonding networks (e.g., NH···π interactions).
  • Data refinement : Apply software like SHELX to achieve R factors <0.05 (e.g., R = 0.049 in analogous indoles).
  • Thermal ellipsoid plots : Visualize molecular packing and stability .

Q. What methodologies assess the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or MTT assays for cytotoxicity.
  • Target-specific studies : Employ enzyme inhibition assays (e.g., FLT3 kinase for anticancer potential) with ATP-competitive controls.
  • Probe design : Label derivatives with fluorescent tags (e.g., 6-iodo analogs) to track cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.